1-Isopropyl-7-vinyl-1H-indole
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Overview
Description
1-Isopropyl-7-vinyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is characterized by the presence of an isopropyl group at the first position and a vinyl group at the seventh position of the indole ring. Indoles are known for their wide-ranging biological activities and are found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-7-vinyl-1H-indole can be synthesized through various methods, including:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles. For this compound, the appropriate ketone or aldehyde precursor would be used.
Bischler-Möhlau Indole Synthesis: This method involves the cyclization of ortho-nitrotoluenes with aniline derivatives under acidic conditions.
Transition-Metal Catalyzed Reactions: Modern methods often employ transition-metal catalysts such as palladium or copper to facilitate the formation of indole rings from various precursors.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-7-vinyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced indole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
1-Isopropyl-7-vinyl-1H-indole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-isopropyl-7-vinyl-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. The exact mechanism depends on the specific biological context and the target molecule. For example, indole derivatives can inhibit enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Comparison with Similar Compounds
1-Methyl-7-vinyl-1H-indole: Similar structure but with a methyl group instead of an isopropyl group.
1-Isopropyl-5-vinyl-1H-indole: Similar structure but with the vinyl group at the fifth position.
1-Isopropyl-7-ethyl-1H-indole: Similar structure but with an ethyl group instead of a vinyl group.
Uniqueness: 1-Isopropyl-7-vinyl-1H-indole is unique due to the specific positioning of the isopropyl and vinyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can affect the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
7-ethenyl-1-propan-2-ylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-4-11-6-5-7-12-8-9-14(10(2)3)13(11)12/h4-10H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPQJAAWERVEDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1C(=CC=C2)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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